
5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Butyl-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine
- 5-Butyl-2-(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione
Uniqueness
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups.
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-2-3-4-11-14-12(17)16(15-11)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,14,15,17) |
Clé InChI |
YKQSCPTXMWTJRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)
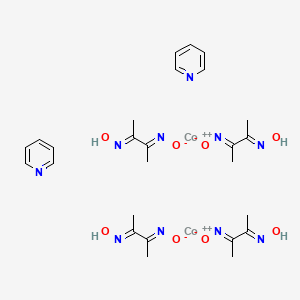

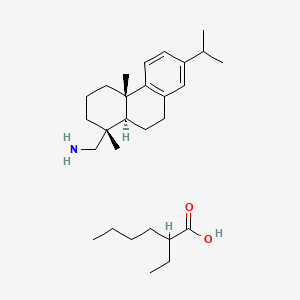

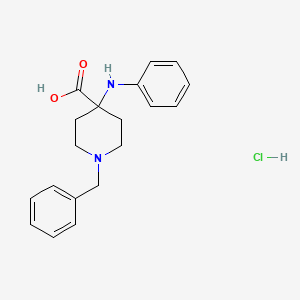
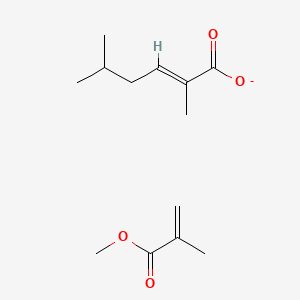


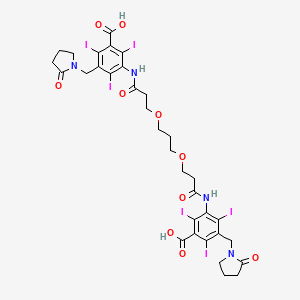
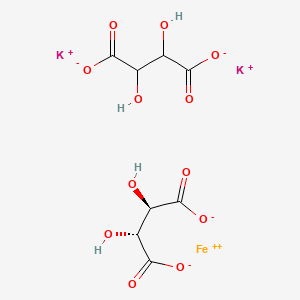
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
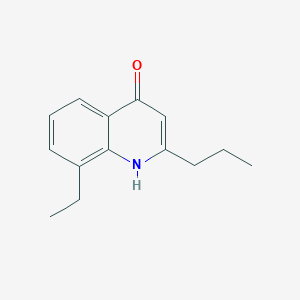
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
